molecular formula C10H17NO2 B3286447 Decahydroisoquinoline-3-carboxylic acid CAS No. 82717-30-4

Decahydroisoquinoline-3-carboxylic acid

Cat. No.: B3286447
CAS No.: 82717-30-4
M. Wt: 183.25 g/mol
InChI Key: NSENYWQRQUNUGD-UHFFFAOYSA-N
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Description

Decahydroisoquinoline-3-carboxylic acid is a nitrogen-containing heterocyclic compound with the chemical formula C10H17NO2. It is a derivative of isoquinoline and is characterized by a fully saturated ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of decahydroisoquinoline-3-carboxylic acid typically involves the hydrogenation of isoquinoline or tetrahydroisoquinoline. One common method includes the selective hydrogenation of isoquinoline using a suitable catalyst under controlled conditions . Another approach involves the conversion of (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide to (S)-decahydroisoquinoline-3-carboxylic acid t-butylamide, followed by further processing .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods utilize high-pressure hydrogenation reactors and specific catalysts to achieve efficient conversion rates. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Decahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

Decahydroisoquinoline-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of decahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an AMPA receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating excitatory synaptic transmission in the brain. This action can have neuroprotective effects and is being explored for the treatment of neurodegenerative disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decahydroisoquinoline-3-carboxylic acid is unique due to its fully saturated ring system, which imparts distinct chemical and biological properties. Its ability to act as an AMPA receptor antagonist sets it apart from other similar compounds, making it a valuable molecule for research and therapeutic applications .

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h7-9,11H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSENYWQRQUNUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNC(CC2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002859
Record name Decahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82717-30-4
Record name Decahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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